

Hirshfeld surface analysis of 2-Bromo-3-nitroaniline derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-3-nitroaniline**

Cat. No.: **B1315865**

[Get Quote](#)

A Comparative Guide to Hirshfeld Surface Analysis of **2-Bromo-3-nitroaniline** Derivatives and Related Compounds

This guide provides a comparative overview of Hirshfeld surface analysis as applied to bromo-nitroaniline derivatives, offering insights into their intermolecular interactions. Due to the limited availability of specific studies on **2-Bromo-3-nitroaniline**, this guide draws upon data from closely related compounds to illustrate the methodology and comparative analysis for researchers, scientists, and drug development professionals.

Introduction to Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. By partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, it provides a three-dimensional surface that encapsulates the molecule of interest. The properties of this surface, such as the normalized contact distance (d_{norm}), shape index, and curvedness, reveal the nature and extent of intermolecular contacts, which are crucial for understanding the stability, polymorphism, and physicochemical properties of molecular crystals.

Experimental Protocols

The following sections detail the typical experimental and computational procedures for the synthesis and Hirshfeld surface analysis of bromo-nitroaniline derivatives.

Synthesis and Crystallization

The synthesis of nitroaniline derivatives often involves condensation reactions. For instance, a Schiff base derivative can be prepared by refluxing a solution of an aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde) and an aniline (e.g., 2-methyl-3-nitroaniline) in a suitable solvent like ethanol for several hours.[1][2] High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solution.[3]

Single-Crystal X-ray Crystallography

The determination of the three-dimensional molecular structure is a prerequisite for Hirshfeld surface analysis and is achieved through single-crystal X-ray crystallography.

- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 296 K) using monochromatic radiation (e.g., Mo K α , $\lambda = 0.71073 \text{ \AA}$).[3][4]
- **Structure Solution and Refinement:** The collected diffraction data are processed to solve and refine the crystal structure using software packages like SHELXS and SHELXL.[4] The final refined structure provides the atomic coordinates necessary for the subsequent Hirshfeld surface analysis.

Hirshfeld Surface Analysis Protocol

Hirshfeld surface analysis is performed using specialized software, with CrystalExplorer being a widely used program.[1][2][5][6][7][8]

- **Input Data:** The refined crystallographic information file (CIF) obtained from X-ray diffraction is used as the input.
- **Surface Generation:** The Hirshfeld surface is generated for the molecule of interest.
- **Property Mapping:** The surface is mapped with various properties, most commonly d_norm, which highlights intermolecular contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue.[6]
- **Fingerprint Plots:** Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts by plotting the distance to the nearest nucleus inside the surface

(d_i) against the distance to the nearest nucleus outside the surface (d_e). These plots can be decomposed to show the percentage contribution of different types of atomic contacts to the overall crystal packing.[1][2][6]

Comparative Data Analysis

This section presents a comparative analysis of the intermolecular interactions in several bromo-nitroaniline and related derivatives, with quantitative data summarized in tables for easy comparison.

Hirshfeld Surface Analysis of a 3-Nitroaniline Derivative

A study on 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline provides a detailed example of Hirshfeld surface analysis.[1][2] The analysis reveals that the crystal packing is dominated by O···H (39.0%) and H···H (21.3%) contacts.[1][2]

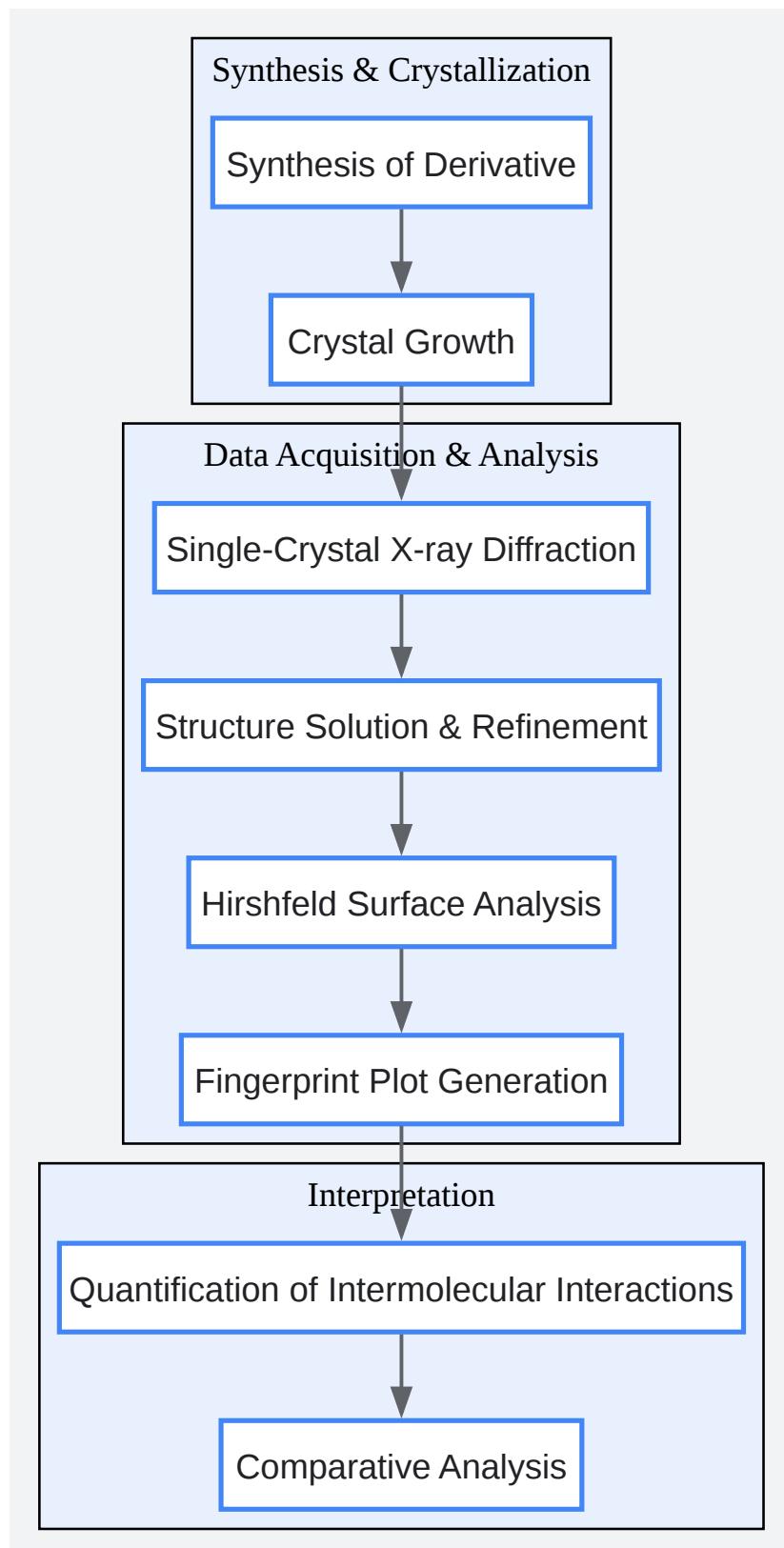
Table 1: Percentage Contributions of Intermolecular Contacts for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline[1][2]

Contact Type	Contribution (%)
O···H/H···O	39.0
H···H	21.3
C···H/H···C	5.4
C···N/N···C	5.8
S···H/H···S	5.9

Hirshfeld Surface Analysis of a Bromo-Nitro Azo Compound

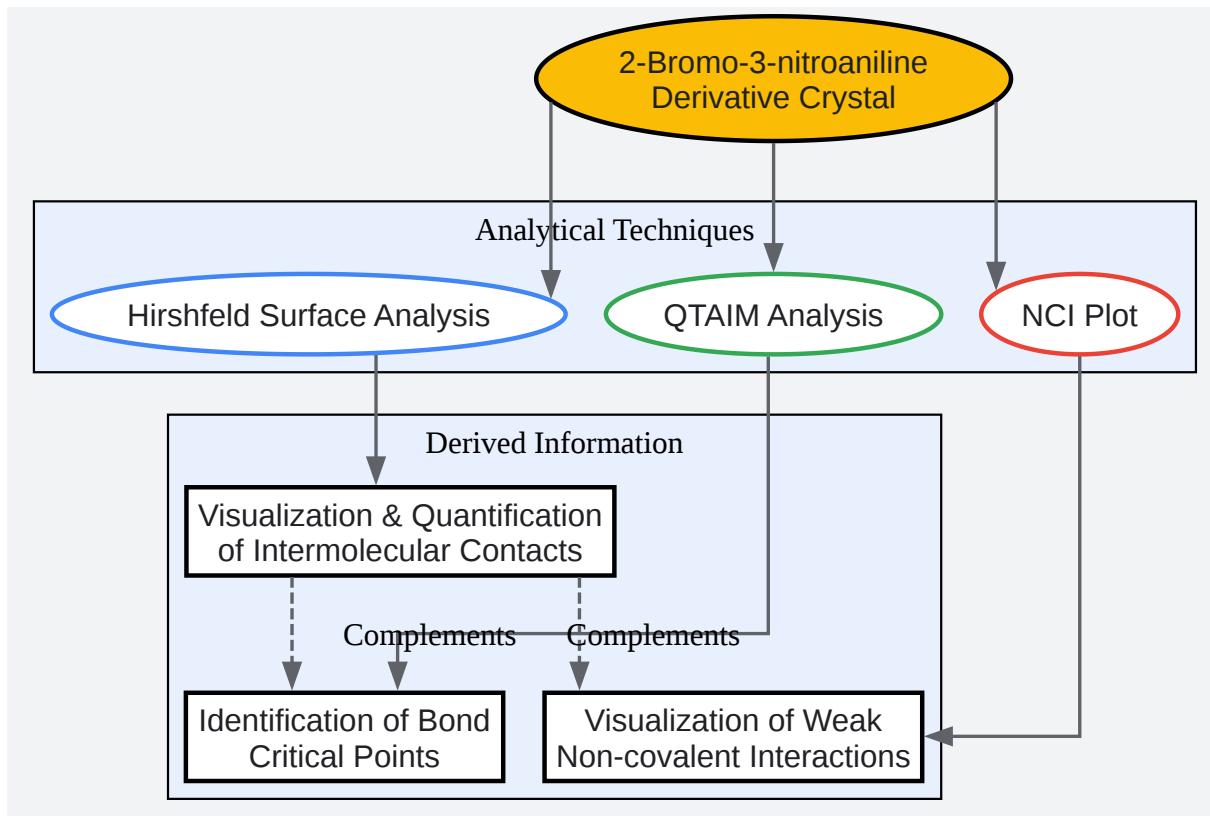
In the case of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene, the intermolecular interactions are characterized by significant contributions from Br···H contacts.[7]

Table 2: Percentage Contributions of Intermolecular Contacts for (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene[7]


Contact Type	Contribution (%)
Br···H/H···Br	20.9
C···H/H···C	15.2
O···H/H···O	12.6
H···H	11.7
Br···C/C···Br	8.8
Br···Br	6.7
N···H/H···N	6.5
Br···O/O···Br	5.6

Comparison with Other Nitro-Aromatic Compounds

The analysis of other nitro-aromatic compounds reveals similar patterns of dominant intermolecular interactions. For instance, in N-(2-nitrophenyl)maleimide, the crystal packing is primarily governed by H···O/O···H (54.7%), H···H (15.6%), and H···C/C···H (15.2%) interactions. [6] In 2-nitro-3-phenyl-9H-carbazole, H···H (36.3%), C···H/H···C (30.2%), and O···H/H···O (24%) are the most significant contacts.[8]


Visualization of Methodologies

The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of bromo-nitroaniline derivatives.

[Click to download full resolution via product page](#)

Experimental Workflow for Hirshfeld Surface Analysis.

[Click to download full resolution via product page](#)

Comparison of Hirshfeld Analysis with other methods.

Conclusion

Hirshfeld surface analysis provides a detailed and quantitative understanding of the intermolecular interactions that govern the crystal packing of **2-bromo-3-nitroaniline** derivatives and related compounds. By comparing the percentage contributions of different atomic contacts, researchers can gain valuable insights into the roles of various functional groups in directing the supramolecular architecture. This information is critical for the rational design of new materials with desired physicochemical properties, including pharmaceuticals where crystal packing can significantly influence solubility, stability, and bioavailability. The methodologies and comparative data presented in this guide serve as a valuable resource for professionals in the fields of crystallography, materials science, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of a new polymorph of (E)-2-(4-bromo-phenyl)-1-[2,2-dibromo-1-(3-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hirshfeld surface analysis of 2-Bromo-3-nitroaniline derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1315865#hirshfeld-surface-analysis-of-2-bromo-3-nitroaniline-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com